![molecular formula C23H32N2O2 B4994083 2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one](/img/structure/B4994083.png)
2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[46]undecan-3-one is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route often includes:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functional group modifications: Introduction of the hydroxy and azaspiro groups through selective reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated systems for large-scale synthesis.
Analyse Des Réactions Chimiques
2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other spirocyclic molecules with hydroxy and azaspiro groups. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:
Spiro[4.6]undecan-6-one: A simpler spirocyclic compound with different functional groups.
3-[[(1R)-1-(propylamino)spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]methyl]carbazole-9-carboxamide: A related compound with a different substitution pattern.
The uniqueness of 2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-19-15-22(9-5-1-2-6-10-22)16-25(19)20-17-7-3-4-8-18(17)23(21(20)27)11-13-24-14-12-23/h3-4,7-8,20-21,24,27H,1-2,5-6,9-16H2/t20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPGQQXEZUAKX-RTWAWAEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)N(C2)C3C(C4(CCNCC4)C5=CC=CC=C35)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC2(CC1)CC(=O)N(C2)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
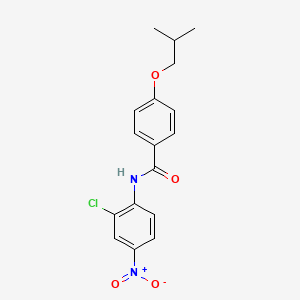
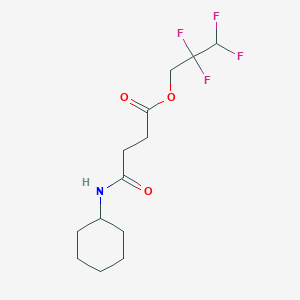
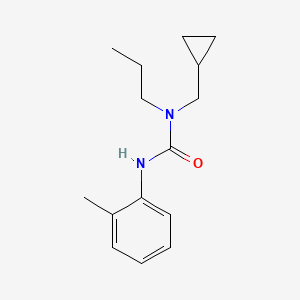
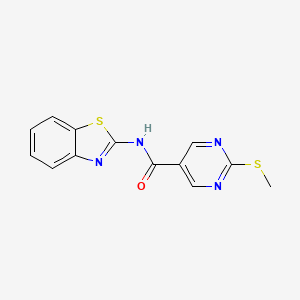
![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)
![3-{1-[(6-ethoxy-2-quinolinyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4994050.png)
![N'-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine](/img/structure/B4994057.png)
![1-[2-(1-adamantyl)ethoxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4994068.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4994080.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4994088.png)
![N-[2-(piperidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B4994095.png)
![3'-BENZYL 5'-TERT-BUTYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B4994097.png)
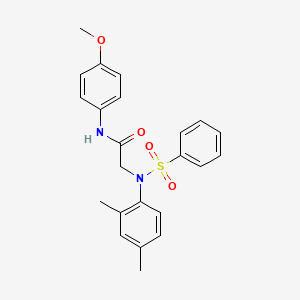
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994110.png)
